Cas no 2176070-04-3 (N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide)

N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- F6255-0111
- 1-(6-methylpyridazin-3-yl)-N-(o-tolyl)piperidine-3-carboxamide
- N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- 2176070-04-3
-
- Inchi: 1S/C18H22N4O/c1-13-6-3-4-8-16(13)19-18(23)15-7-5-11-22(12-15)17-10-9-14(2)20-21-17/h3-4,6,8-10,15H,5,7,11-12H2,1-2H3,(H,19,23)
- InChI Key: JCDZKISEPTWPGX-UHFFFAOYSA-N
- SMILES: O=C(C1CN(C2=CC=C(C)N=N2)CCC1)NC1C=CC=CC=1C
Computed Properties
- Exact Mass: 310.17936134g/mol
- Monoisotopic Mass: 310.17936134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.1Ų
- XLogP3: 2.4
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6255-0111-25mg |
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2176070-04-3 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6255-0111-3mg |
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2176070-04-3 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6255-0111-10μmol |
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2176070-04-3 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6255-0111-4mg |
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2176070-04-3 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6255-0111-30mg |
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2176070-04-3 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6255-0111-1mg |
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2176070-04-3 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6255-0111-2mg |
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2176070-04-3 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6255-0111-10mg |
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2176070-04-3 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6255-0111-20mg |
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2176070-04-3 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6255-0111-5mg |
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2176070-04-3 | 5mg |
$103.5 | 2023-09-09 |
N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Related Literature
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
Additional information on N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Recent Advances in the Study of N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS: 2176070-04-3)
The compound N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS: 2176070-04-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique piperidine-carboxamide scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications.
One of the key areas of research has been the compound's interaction with specific neurotransmitter receptors. Preliminary data suggests that N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibits high affinity for certain G-protein coupled receptors (GPCRs) involved in mood regulation and cognitive function. This has sparked interest in its potential as a novel therapeutic agent for neurological and psychiatric disorders, such as depression and anxiety. The compound's selectivity profile, as demonstrated in recent in vitro assays, indicates a lower risk of off-target effects compared to existing treatments.
In addition to its CNS applications, recent studies have explored the compound's pharmacokinetic properties. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, have been employed to characterize its metabolic stability and bioavailability. These studies have revealed favorable drug-like properties, with the compound demonstrating good oral absorption and moderate plasma protein binding. Such characteristics enhance its potential as a viable candidate for further drug development.
Another significant development is the exploration of structural analogs of N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide. Researchers have synthesized and evaluated a series of derivatives to optimize its pharmacological profile. Structure-activity relationship (SAR) studies have identified key modifications that enhance receptor binding affinity while minimizing undesirable side effects. These findings are expected to guide the design of next-generation therapeutics based on this chemical scaffold.
Recent preclinical studies have also investigated the compound's efficacy in animal models of disease. For instance, in rodent models of neuropathic pain, N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide demonstrated significant analgesic effects at sub-micromolar concentrations. These results, coupled with its favorable safety profile in acute toxicity studies, underscore its potential as a lead compound for further development.
Looking ahead, ongoing research aims to address remaining challenges, such as optimizing the compound's metabolic stability and further elucidating its mechanism of action. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The continued exploration of N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide and its derivatives holds promise for addressing unmet medical needs in CNS disorders and beyond.
2176070-04-3 (N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide) Related Products
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)




